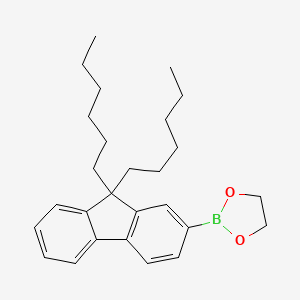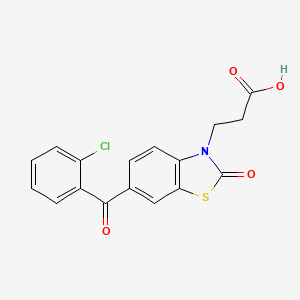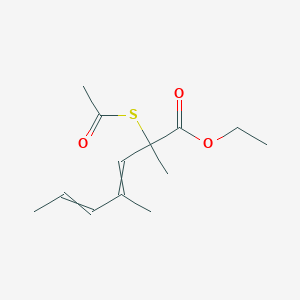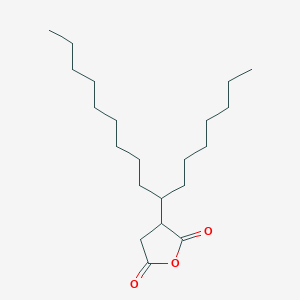![molecular formula C28H18N8O10 B12590580 2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide] CAS No. 875766-57-7](/img/structure/B12590580.png)
2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[N-(2,4-dinitrofenil)acetamida]-2,2’-(1,10-fenantrolina-2,9-diil) es un compuesto orgánico complejo que presenta un núcleo de 1,10-fenantrolina con dos grupos acetamida sustituidos en las posiciones 2 y 9. Cada grupo acetamida está además sustituido con un grupo 2,4-dinitrofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis[N-(2,4-dinitrofenil)acetamida]-2,2’-(1,10-fenantrolina-2,9-diil) generalmente implica múltiples pasos. Un enfoque común es comenzar con 1,10-fenantrolina, que luego se funcionaliza en las posiciones 2 y 9. El paso final implica la nitración de los anillos fenilo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico para introducir los grupos nitro en las posiciones 2 y 4 .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares, pero a mayor escala. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Bis[N-(2,4-dinitrofenil)acetamida]-2,2’-(1,10-fenantrolina-2,9-diil) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El núcleo de fenantrolina puede oxidarse para formar derivados de quinona.
Reducción: Los grupos nitro pueden reducirse a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o borohidruro de sodio.
Sustitución: Los grupos acetamida pueden participar en reacciones de sustitución nucleofílica, donde la parte acetamida es reemplazada por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) o borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Productos principales
Oxidación: Derivados de quinona del núcleo de fenantrolina.
Reducción: Derivados amino de los anillos fenilo.
Sustitución: Diversos derivados acetamida sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Bis[N-(2,4-dinitrofenil)acetamida]-2,2’-(1,10-fenantrolina-2,9-diil) tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de Bis[N-(2,4-dinitrofenil)acetamida]-2,2’-(1,10-fenantrolina-2,9-diil) implica su capacidad de interactuar con varios objetivos moleculares:
Unión al ADN: El compuesto puede intercalarse en el ADN, estabilizando su estructura e inhibiendo la actividad de enzimas como las topoisomerasas.
Coordinación de metales: Como ligando, puede formar complejos estables con iones metálicos, que pueden exhibir propiedades fotofísicas y electroquímicas únicas.
Comparación Con Compuestos Similares
Compuestos similares
4,4’-(1,10-Fenantrolina-2,9-diil)difenol: Estructura similar pero con grupos hidroxilo en lugar de grupos acetamida.
2,9-Bis[p-(formil)fenil]-1,10-fenantrolina: Contiene grupos formilo en lugar de grupos acetamida.
(1,10-Fenantrolina-2,9-diil)bis(indolina-1-ilmetanonas): Presenta grupos indolínicos en lugar de grupos dinitrofenilo.
Unicidad
Bis[N-(2,4-dinitrofenil)acetamida]-2,2’-(1,10-fenantrolina-2,9-diil) es único debido a su combinación de un núcleo de fenantrolina con grupos acetamida sustituidos con dinitrofenilo. Esta estructura confiere propiedades específicas, como la capacidad de formar complejos metálicos estables e interactuar con el ADN, lo que lo convierte en valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
875766-57-7 |
|---|---|
Fórmula molecular |
C28H18N8O10 |
Peso molecular |
626.5 g/mol |
Nombre IUPAC |
2-[9-[2-(2,4-dinitroanilino)-2-oxoethyl]-1,10-phenanthrolin-2-yl]-N-(2,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C28H18N8O10/c37-25(31-21-9-7-19(33(39)40)13-23(21)35(43)44)11-17-5-3-15-1-2-16-4-6-18(30-28(16)27(15)29-17)12-26(38)32-22-10-8-20(34(41)42)14-24(22)36(45)46/h1-10,13-14H,11-12H2,(H,31,37)(H,32,38) |
Clave InChI |
UPPBTQHKJOPEQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C=CC(=N3)CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N=C(C=C2)CC(=O)NC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)

![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)



![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)

![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)

